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Abstract

LB30870 is a potent, selective, and direct inhibitor of thrombin, a key enzyme in the
coagulation cascade. Preclinical and early clinical investigations have highlighted its potential
as an oral anticoagulant for the prevention and treatment of thromboembolic diseases. This
document provides a comprehensive summary of the core pharmacology of LB30870,
presenting available quantitative data, outlining key experimental findings, and visualizing its
mechanism of action and experimental workflows.

Core Pharmacological Data

The following tables summarize the key quantitative data identified from preclinical and clinical
studies of LB30870.

Table 1: In Vitro Potency and Selectivity of Direct Thrombin Inhibitors
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Thrombin Inhibition Selectivity vs. Other Serine
Compound . .
Constant (Ki, nM) Proteases (except Trypsin)
LB30870 0.02 >1000-fold
Melagatran 13 >1000-fold
Argatroban 4.5 >1000-fold

Data from in vitro enzyme

inhibition assays.[1]

Table 2: In Vivo Antithrombotic Efficacy in a Rat Venous Stasis Model

Compound Effective Dose 50 (ED50)
LB30870 50 pg/kg + 2 pg/kg/min
Melagatran 35 pg/kg + 1.4 pg/kg/min
Enoxaparin 200 pg/kg + 8.3 pg/kg/min

Efficacy measured as the dose required to

reduce wet clot weight by 50%.[1]

Table 3: Pharmacokinetic Parameters of Single Oral Doses of LB30870 in Healthy Men
(Fasting)
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Cmax (Time to

t1/2 (Apparent AUC (Area Under
Oral Dose Peak . .
. Terminal Half-life) the Curve)
Concentration)
5mg 1.3-3.0h 28-4.1h Dose-proportional
15mg 1.3-3.0h 28-4.1h Dose-proportional
Greater than dose-
30 mg 1.3-3.0h 28-4.1h _
proportional
Greater than dose-
60 mg 1.3-3.0h 28-4.1h _
proportional
Greater than dose-
120 mg 1.3-3.0h 28-41h .
proportional
Greater than dose-
240 mg 1.3-3.0h 2.8-4.1h

proportional

A study in 16 healthy
men showed that
single oral doses up to
240 mg were well
tolerated.[2] A
significant food effect
was observed, with an
80% reduction in AUC
when administered in
a fed state.[2]

Table 4: Pharmacodynamic Effects of Single Oral Doses of LB30870 in Healthy Men (Fasting)
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Peak Activated Partial Thromboplastin

Oral Dose ) .
Time (aPTT) Increase from Baseline

60 mg 1.5-fold

120 mg 2-fold

The aPTT and International Normalized Ratio
(INR) were found to be concentration-

dependent.[2]

Mechanism of Action: Direct Thrombin Inhibition

LB30870 exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor
Ila), a critical serine protease in the coagulation cascade. Unlike indirect thrombin inhibitors, its
action is independent of antithrombin. By inhibiting thrombin, LB30870 prevents the conversion
of fibrinogen to fibrin, a key step in clot formation. It has been shown to be more effective than

melagatran or argatroban in inhibiting plasma clot-bound thrombin.[1]
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Caption: Mechanism of action of LB30870 as a direct thrombin inhibitor.

Experimental Protocols
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Detailed experimental protocols were not available in the reviewed literature. The following are
high-level descriptions of the methodologies used in the key studies.

3.1. In Vitro Thrombin Inhibition Assay

The potency of LB30870 and comparator compounds against thrombin was likely determined
using a chromogenic substrate assay. In this type of assay, purified thrombin is incubated with
the inhibitor at various concentrations. A chromogenic substrate for thrombin is then added,
and the rate of color development, which is proportional to thrombin activity, is measured
spectrophotometrically. The inhibition constant (Ki) is calculated from the concentration-
response curve.

3.2. Rat Venous Stasis Thrombosis Model

This in vivo model was used to assess the antithrombotic efficacy of LB30870. The general
procedure involves the following steps:

o Anesthetized rats are administered the test compound (LB30870, melagatran, or
enoxaparin) via intravenous bolus followed by a continuous infusion.

o A segment of the vena cava is isolated, and stasis is induced by ligation.

o After a set period, the ligated segment is removed, and the formed thrombus (clot) is excised
and weighed.

o The dose-dependent reduction in clot weight by the test compounds is used to determine the
ED50.

3.3. Phase | Single Ascending Dose Study in Healthy Men

This study was a double-blind, placebo-controlled trial to evaluate the safety, tolerability,
pharmacokinetics, and pharmacodynamics of LB30870.[2]

» Healthy male volunteers were enrolled and assigned to receive a single oral dose of
LB30870 (5, 15, 30, 60, 120, or 240 mg) or a placebo under fasting conditions.
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Blood and urine samples were collected at predefined time points for up to 48 hours post-
dose to measure LB30870 concentrations.

Pharmacokinetic parameters (Cmax, t1/2, AUC) were calculated from the concentration-time
data.

Pharmacodynamic markers of anticoagulation, including aPTT, INR, ecarin clotting time
(ECT), prothrombin time (PT), and thrombin time (TT), were measured at selected time

points.

Safety and tolerability were assessed through monitoring of adverse events, vital signs,
electrocardiograms (ECGSs), and clinical laboratory tests.

A separate open-label, crossover food-effect study was conducted at a 60 mg dose to
compare the pharmacokinetics in the fed versus fasting state.
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Caption: Workflow of the Phase | single ascending dose study of LB30870.

Key Findings and Future Directions

LB30870 has demonstrated high potency as a direct thrombin inhibitor with significant
antithrombotic efficacy in preclinical models.[1] Early clinical data in healthy volunteers indicate
that it is well-tolerated and exhibits predictable, concentration-dependent anticoagulant effects.

[2]

A critical challenge for the development of LB30870 as an oral anticoagulant is the pronounced
negative food effect, which results in a significant reduction in its bioavailability.[2] Research
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into a double prodrug of LB30870, LB30889, was undertaken to improve oral absorption,
though it did not show improved bioavailability in rats or dogs.[1] Further investigation has
suggested that the negative food effect may be attributable to binding with trypsin.[3]

Future research should focus on strategies to mitigate this food effect, potentially through
formulation technologies or the development of new prodrugs that can bypass this interaction.
Overcoming this limitation will be crucial for the successful clinical development of LB30870 as
a convenient and effective oral anticoagulant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3062492?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23899618/
https://www.researchgate.net/publication/320664484_Pseudopolymorphs_of_LB30870_a_Direct_Thrombin_Inhibitor_One-Dimensional_Solvent_Channel_Structures_Explain_Reversible_HydrationDehydration
https://www.benchchem.com/product/b3062492?utm_src=pdf-body
https://www.benchchem.com/product/b3062492?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23899618/
https://pubmed.ncbi.nlm.nih.gov/23899618/
https://pubmed.ncbi.nlm.nih.gov/25673087/
https://pubmed.ncbi.nlm.nih.gov/25673087/
https://pubmed.ncbi.nlm.nih.gov/25673087/
https://www.researchgate.net/publication/320664484_Pseudopolymorphs_of_LB30870_a_Direct_Thrombin_Inhibitor_One-Dimensional_Solvent_Channel_Structures_Explain_Reversible_HydrationDehydration
https://www.benchchem.com/product/b3062492#preliminary-investigation-into-lb30870-pharmacology
https://www.benchchem.com/product/b3062492#preliminary-investigation-into-lb30870-pharmacology
https://www.benchchem.com/product/b3062492#preliminary-investigation-into-lb30870-pharmacology
https://www.benchchem.com/product/b3062492#preliminary-investigation-into-lb30870-pharmacology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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